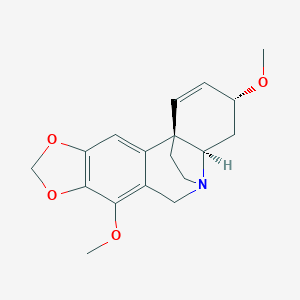
Buphanidrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buphanidrine is a bioactive alkaloid compound found in certain plant species, particularly in the bulbs of Boophone disticha. This compound has garnered interest due to its potential therapeutic properties, including cytotoxic effects against cancerous cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Buphanidrine typically involves the extraction from natural sources, such as Boophone disticha. The bulbs are separated, washed, and air-dried before being pulverized into a powder. The powder is then subjected to solvent extraction using chloroform, acetone, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Buphanidrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Buphanidrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of pharmaceuticals and bioactive compounds.
Mecanismo De Acción
Buphanidrine exerts its effects primarily through its interaction with cellular targets involved in cell proliferation and apoptosis. It is known to induce cytotoxicity in cancer cells by disrupting cellular processes and triggering programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
Buphanine: Another alkaloid found in Boophone disticha with similar cytotoxic properties.
Crinamidine: An alkaloid with known cytotoxic effects against cancer cells.
Uniqueness
Buphanidrine is unique due to its specific molecular structure and the particular pathways it targets in cancer cells. Its distinct mechanism of action and the specific cellular responses it induces set it apart from other similar compounds .
Propiedades
Número CAS |
1162-10-3 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(1S,13R,15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3/t11-,15+,18+/m0/s1 |
Clave InChI |
RNEXSBPDDRJJIY-BKGUAONASA-N |
SMILES |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
SMILES isomérico |
CO[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
SMILES canónico |
COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1 |
Key on ui other cas no. |
1162-10-3 |
Sinónimos |
buphanidrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















